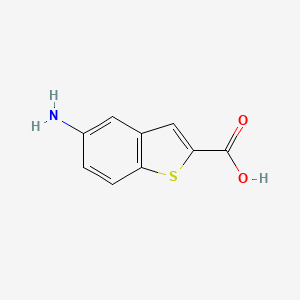

5-Amino-1-benzothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGKOIDGMQOPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377495 | |

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98589-46-9 | |

| Record name | 5-Aminobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98589-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-1-benzothiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details the primary synthetic routes, experimental protocols, and extensive characterization data to support researchers in their scientific endeavors.

Synthesis

The most common and reliable synthetic pathway to this compound involves a three-step process starting from 1-benzothiophene-2-carboxylic acid. This process includes nitration, reduction of the nitro group, and subsequent hydrolysis of an ester intermediate.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of 1-Benzothiophene-2-carboxylic acid

-

Materials: 1-Benzothiophene-2-carboxylic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure: To a solution of 1-benzothiophene-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 1-benzothiophene-2-carboxylate, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be purified by column chromatography.

Step 2: Nitration of Methyl 1-benzothiophene-2-carboxylate

-

Materials: Methyl 1-benzothiophene-2-carboxylate, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure: Methyl 1-benzothiophene-2-carboxylate is slowly added to a pre-cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with vigorous stirring. The temperature is maintained below 5 °C during the addition. After the addition is complete, the reaction mixture is stirred at 0-5 °C for a specified time (monitored by TLC). The reaction is then quenched by pouring it onto crushed ice. The precipitated solid, methyl 5-nitro-1-benzothiophene-2-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.

Step 3: Reduction of Methyl 5-nitro-1-benzothiophene-2-carboxylate

-

Materials: Methyl 5-nitro-1-benzothiophene-2-carboxylate, Iron powder (Fe), Glacial Acetic Acid (CH₃COOH), Ethanol (EtOH).

-

Procedure: To a solution of methyl 5-nitro-1-benzothiophene-2-carboxylate in a mixture of ethanol and glacial acetic acid, iron powder is added portion-wise. The mixture is then heated to reflux. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 5-amino-1-benzothiophene-2-carboxylate.[1][2]

Step 4: Hydrolysis of Methyl 5-amino-1-benzothiophene-2-carboxylate

-

Materials: Methyl 5-amino-1-benzothiophene-2-carboxylate, Lithium hydroxide monohydrate (LiOH·H₂O), Methanol (MeOH), Water.

-

Procedure: A mixture of methyl 5-amino-1-benzothiophene-2-carboxylate and lithium hydroxide monohydrate in methanol and water is stirred at 80°C for 2 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, and the aqueous solution is washed with an organic solvent. The pH of the aqueous layer is adjusted to 5-6 with 1 M hydrochloric acid. The precipitated solid is collected by filtration, washed with water and ethyl acetate, and then dried under reduced pressure to obtain this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed through various analytical techniques.

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Physical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 274-276 °C[3] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.82 (s, 1H), 7.63 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2.2 Hz, 1H), 6.86 (dd, J = 8.8, 2.2 Hz, 1H), 5.5-6.0 (br s, 2H, NH₂), 12.5-13.5 (br s, 1H, COOH). |

| ¹³C NMR (DMSO-d₆) | Expected δ (ppm): ~163 (C=O), ~145 (C-NH₂), ~140, ~135, ~130, ~125 (aromatic C), ~120, ~115, ~110 (aromatic CH). |

| FTIR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretching), 3300-2500 (O-H stretching of carboxylic acid), ~1680 (C=O stretching), ~1620 (N-H bending), ~1400-1200 (C-O stretching and O-H bending), ~800-700 (aromatic C-H bending).[4][5] |

| Mass Spec. (EI) | m/z (%): 193 (M⁺), 176 (M-OH)⁺, 148 (M-COOH)⁺. The molecular ion peak is expected to be prominent. Major fragmentation would involve the loss of the hydroxyl radical and the carboxylic acid group.[6][7][8] |

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 mixture of buffer and organic solvent.[9][10][11] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).[9] |

| Column Temperature | 30 °C[9] |

| Injection Volume | 10 µL[9] |

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

References

- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 2. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]

- 3. Reversed-phase liquid chromatographic method for the determination of p-aminobenzoic acid and anthranilic acid in urine: application to the investigation of exocrine pancreatic function - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 11. [Study on the biosynthesis of para-aminobenzoic acid by S. sanguis. I. Establishment of a reversed-phase high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1-benzothiophene-2-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiophene class, a scaffold of significant interest in medicinal chemistry. Benzothiophene derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, serving as a crucial resource for researchers in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂S | [2][3] |

| Molecular Weight | 193.22 g/mol | [3] |

| Melting Point | 274-276 °C | [2] |

| Boiling Point | Not available | - |

| pKa | Predicted: ~3.5 (for the methyl ester) | [4] |

| logP | Not available | - |

| Solubility | Due to its zwitterionic nature, it is expected to be soluble in aqueous solutions and insoluble in nonpolar organic solvents.[5] | General knowledge |

Note: Predicted values are for the methyl ester derivative and may differ from the carboxylic acid.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocols outline a reliable synthetic route, including modern microwave-assisted steps that significantly enhance reaction efficiency.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate

This initial step involves the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate. A microwave-assisted approach dramatically reduces the reaction time from 17 hours to just 15 minutes.[6]

-

Materials: 2-chloro-5-nitrobenzaldehyde, methyl thioglycolate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure: A mixture of 2-chloro-5-nitrobenzaldehyde (1.0 eq), methyl thioglycolate (1.25 eq), and K₂CO₃ (1.2 eq) in DMF is subjected to microwave irradiation at 90°C for 15 minutes.[6] After cooling, the reaction mixture is worked up to isolate the product, methyl 5-nitrobenzo[b]thiophene-2-carboxylate.

Step 2: Reduction of the Nitro Group

The nitro group of methyl 5-nitrobenzo[b]thiophene-2-carboxylate is then reduced to an amino group. This can be achieved using various reducing agents.

-

Materials: Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, reducing agent (e.g., tin(II) chloride in hydrochloric acid, or nickel(II) acetylacetonate with polymethylhydrosiloxane).

-

Procedure: The nitro compound is dissolved in a suitable solvent and treated with the reducing agent. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product, methyl 5-aminobenzo[b]thiophene-2-carboxylate, is isolated and purified.

Step 3: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Again, a microwave-assisted method offers a significant time advantage.

-

Materials: Methyl 5-aminobenzo[b]thiophene-2-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), methanol, water.

-

Procedure: The methyl ester is dissolved in a mixture of methanol and aqueous NaOH or LiOH. The mixture is then subjected to microwave irradiation at 100°C for 3 minutes.[6] After cooling and acidification, the final product, this compound, precipitates and can be collected by filtration.

Analytical Characterization

The structural confirmation of this compound and its intermediates is typically performed using a combination of spectroscopic techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzothiophene ring system, the amino group protons, and the carboxylic acid proton. The spectrum for the methyl ester precursor shows characteristic peaks for the aromatic and amino protons, as well as a singlet for the methyl ester protons.[7] |

| ¹³C NMR | Resonances for the nine carbon atoms of the benzothiophene core, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₉H₇NO₂S). Fragmentation patterns would likely show the loss of the carboxylic acid group.[8] |

| FTIR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.[9][10] |

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly available literature, the broader class of benzothiophene derivatives has shown significant promise in various therapeutic areas.

Potential as Kinase Inhibitors

Many benzothiophene-containing molecules have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, derivatives of benzothiophene-2-carboxylic acid have been investigated as inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK).[11][12] Furthermore, other substituted benzothiophenes have demonstrated inhibitory activity against kinases such as Clk1/4, DRAK1, and Dyrk1A/B, highlighting their potential as multi-kinase inhibitors for cancer treatment.[13][14]

Anticancer and Antimicrobial Potential

The benzothiophene scaffold is a common feature in compounds with demonstrated anticancer activity. For example, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[15] Additionally, various benzothiophene derivatives have exhibited promising antimicrobial activity.

Given the structural similarity of this compound to these bioactive molecules, it represents a valuable scaffold for the development of novel kinase inhibitors and anticancer or antimicrobial agents. Further screening and mechanistic studies are warranted to elucidate its specific biological targets and pathways.

References

- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE CAS#: 20699-85-8 [amp.chemicalbook.com]

- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 7. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Amino-1-benzothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Amino-1-benzothiophene-2-carboxylic acid (CAS No. 98589-46-9). The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, and expected ranges for ¹³C NMR, IR, and MS analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.82 | s | - | H-3 |

| 7.63 | d | 8.8 | H-7 |

| 7.03 | d | 2.2 | H-4 |

| 6.86 | dd | 8.8, 2.2 | H-6 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-185 | C=O (Carboxylic Acid) |

| Aromatic Region | Aromatic Carbons |

| (Multiple Peaks) |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3300 | N-H | Amine stretching |

| 3300-2500 | O-H | Carboxylic acid O-H stretching (broad) |

| 1710-1680 | C=O | Carboxylic acid C=O stretching |

| 1600-1475 | C=C | Aromatic C=C stretching |

| 1320-1210 | C-O | Carboxylic acid C-O stretching |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 193.02 | [M]⁺ (Molecular Ion) |

| 148.02 | [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Program: Standard single-pulse sequence

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024 or more (adjust for optimal signal-to-noise)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FT-IR Acquisition Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

LC-MS/MS Acquisition Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (optimize for fragmentation).

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 300-400 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to 5-Amino-1-benzothiophene-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-benzothiophene-2-carboxylic acid and its hydrochloride salt are heterocyclic compounds built upon a benzothiophene core. This scaffold is of significant interest in medicinal chemistry, with various derivatives being explored for a range of therapeutic applications. This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential biological relevance of this compound hydrochloride. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and development involving this and related molecular architectures.

Physicochemical Properties

The hydrochloride salt of this compound possesses distinct physicochemical properties crucial for its handling, formulation, and biological activity. While specific experimental data for the hydrochloride salt on properties like melting point, solubility, and pKa are not widely published, the characteristics of the parent compound provide a basis for understanding its behavior.

Table 1: Physicochemical Data of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 98589-46-9[1] | 98589-46-9 (non-salt)[2] |

| Molecular Formula | C₉H₇NO₂S[1] | C₉H₇NO₂S•HCl[2] |

| Molecular Weight | 193.22 g/mol [1] | 229.68 g/mol [2] |

| Melting Point | 274-276 °C | Data not available |

| Solubility | Data not available | Expected to have higher aqueous solubility than the free base |

| pKa | Data not available | Data not available |

Note: The hydrochloride salt is expected to have a lower melting point than the free base and significantly higher solubility in aqueous solutions due to the protonation of the amino group.

Synthesis and Purification

The synthesis of this compound hydrochloride typically involves the formation of the benzothiophene ring system, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. A common synthetic route starts from a substituted thiophene and builds the fused benzene ring.

General Synthetic Approach

A plausible synthetic pathway is the hydrolysis of the corresponding methyl ester, methyl 5-amino-1-benzothiophene-2-carboxylate.

Experimental Protocol: Hydrolysis of Methyl 5-amino-1-benzothiophene-2-carboxylate

This protocol is adapted from general procedures for ester hydrolysis.[3]

Materials:

-

Methyl 5-amino-1-benzothiophene-2-carboxylate

-

Lithium hydroxide monohydrate (or Sodium hydroxide)

-

Methanol

-

Water

-

1 M Hydrochloric Acid

-

Tert-butyl methyl ether (for washing)

Procedure:

-

A mixture of methyl 5-aminobenzo[b]thiophene-2-carboxylate, lithium hydroxide monohydrate (or sodium hydroxide), water, and methanol is stirred at an elevated temperature (e.g., 80°C) for several hours.

-

The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove methanol.

-

Water is added to the residue, and the aqueous solution is washed with an organic solvent like tert-butyl methyl ether to remove any unreacted starting material.

-

The aqueous layer is then carefully acidified with 1 M hydrochloric acid to a pH of approximately 5-6 to precipitate the free acid, or to a more acidic pH to directly form and precipitate the hydrochloride salt.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiophene ring system, as well as a broad signal for the amine protons and a downfield signal for the carboxylic acid proton. The chemical shifts will be influenced by the protonation state of the amino group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the benzothiophene core and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region of the spectrum.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group. The presence of the hydrochloride salt may lead to broadening and shifts in the N-H and O-H stretching frequencies.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free acid (193.22 m/z) and potentially a fragment corresponding to the loss of the carboxylic acid group.

Biological Activity and Potential Applications

While specific biological activity for this compound hydrochloride is not extensively documented, the benzothiophene scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Several benzothiophene derivatives have been investigated as potential anticancer agents. For instance, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated for their ability to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[4][5]

-

Kinase Inhibition: The thiophene and benzothiophene cores are found in various kinase inhibitors. For example, thiophene carboxylic acids have been identified as inhibitors of D-amino acid oxidase (DAO).[6]

-

Antimicrobial and Other Activities: The benzothiophene nucleus is also associated with antimicrobial, anti-inflammatory, and other therapeutic properties.[7]

Given the structural similarity to these active compounds, this compound hydrochloride represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate its specific biological targets and pharmacological profile.

Experimental Workflows for Biological Evaluation

To assess the biological activity of this compound hydrochloride, a series of in vitro and in vivo assays would be necessary. The following represents a general workflow for such an evaluation.

In Vitro Assay Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength to determine cell viability.

Kinase Inhibition Assay:

-

In a suitable assay buffer, combine the target kinase, a substrate, and ATP.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction and incubate for a set time at an optimal temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

Conclusion

This compound hydrochloride is a promising chemical entity for further investigation in the field of drug discovery. While comprehensive data on its properties and biological activity are still emerging, its structural relationship to a class of compounds with proven therapeutic relevance makes it a compelling starting point for the development of novel therapeutic agents. This guide provides a consolidated overview of the current knowledge and outlines a path for future research to unlock the full potential of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

Discovery and history of benzothiophene derivatives in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. From the pioneering discovery of its biological activities to the development of blockbuster drugs, the journey of benzothiophene derivatives is a testament to the power of chemical synthesis and structure-activity relationship (SAR) studies in drug discovery. This technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds, detailing their synthesis, biological activities, and the experimental methodologies that underpin their development.

A Historical Perspective: From Obscurity to Clinical Significance

The exploration of benzothiophene derivatives in medicinal chemistry began in the mid-20th century, but it was the latter half of the century that witnessed their rise to prominence. Early investigations focused on the synthesis of various substituted benzothiophenes and preliminary screenings for biological activity. A pivotal moment in the history of this scaffold was the discovery of its utility in the development of selective estrogen receptor modulators (SERMs). This led to the synthesis and eventual approval of Raloxifene , a landmark drug for the treatment and prevention of osteoporosis in postmenopausal women and for the reduction of the risk of invasive breast cancer.[1][2][3]

The versatility of the benzothiophene core was further demonstrated with the development of the antifungal agent Sertaconazole and the anti-asthma drug Zileuton .[4][5][6] Sertaconazole's unique mechanism, which involves not only inhibiting ergosterol synthesis but also disrupting the fungal cell membrane through its benzothiophene ring, highlights the distinct advantages this scaffold can confer.[4][7] Zileuton, a 5-lipoxygenase inhibitor, effectively suppresses the production of leukotrienes, key mediators in the inflammatory cascade of asthma.[8][9][10] These seminal discoveries spurred further research, leading to the exploration of benzothiophene derivatives in a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[6][11][12]

Key Therapeutic Derivatives and Their Mechanisms of Action

The clinical success of benzothiophene-based drugs stems from their ability to interact with a variety of biological targets with high affinity and selectivity.

Raloxifene: As a SERM, raloxifene exhibits tissue-selective estrogenic and anti-estrogenic effects.[1][13] In bone, it acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[2][3] Conversely, in breast and uterine tissues, it acts as an estrogen antagonist, which is the basis for its use in reducing breast cancer risk.[14][15]

Sertaconazole: This antifungal agent possesses a dual mechanism of action. Like other imidazole antifungals, it inhibits the 14α-demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][7][16] Uniquely, the benzothiophene ring of sertaconazole is thought to mimic tryptophan, allowing it to form pores in the fungal cell membrane, leading to cell death.[4]

Zileuton: Zileuton is a direct inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[9][10][17] This enzyme is responsible for the initial steps in the biosynthesis of leukotrienes from arachidonic acid.[9] By blocking this pathway, zileuton prevents the formation of pro-inflammatory leukotrienes, thereby reducing bronchoconstriction and inflammation in the airways of asthma patients.[10][18]

More recently, research has focused on benzothiophene derivatives as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[19][20][21]

Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of representative benzothiophene derivatives against various targets.

Table 1: Kinase Inhibitory Activity of 5-Hydroxybenzothiophene Derivatives [21][22]

| Compound | Target Kinase | IC50 (nM) |

| 16b | Clk4 | 11 |

| DRAK1 | 87 | |

| Haspin | 125.7 | |

| Clk1 | 163 | |

| Dyrk1B | 284 | |

| Dyrk1A | 353.3 |

Table 2: In Vitro Anticancer Activity of Benzothiophene Derivatives [5]

| Compound | Cell Line | GI50 (nM) |

| Benzothiophene Acrylonitrile Derivative 1 | A549 (Lung Carcinoma) | 10-100 |

| Benzothiophene Acrylonitrile Derivative 2 | HT-29 (Colon Adenocarcinoma) | 10-100 |

| Benzothiophene Acrylonitrile Derivative 3 | - | 10-100 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of benzothiophene derivatives.

General Synthesis of Benzothiophene Derivatives

A common and versatile method for the synthesis of the benzothiophene core is through the cyclization of substituted thiophenols with alkynylcarboxylates.[5]

Protocol 1: Iodine-Catalyzed Synthesis of Substituted Benzo[b]thiophenes [5]

-

Reactants: A substituted thiophenol and an alkynylcarboxylate are mixed in equimolar amounts.

-

Catalyst: A catalytic amount of iodine is added to the reaction mixture.

-

Conditions: The reaction is heated to 110 °C in a solvent-free environment.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

Protocol 2: Kinase Activity Assay

-

Enzyme and Substrate Preparation: Recombinant human kinase and its corresponding substrate are prepared in a suitable assay buffer.

-

Compound Preparation: The test compounds (benzothiophene derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate well. The reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the reaction is stopped, and the kinase activity is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Visualizing the Benzothiophene Landscape

Diagrams are essential tools for illustrating complex relationships and workflows in medicinal chemistry.

Caption: Historical timeline of benzothiophene derivatives in medicinal chemistry.

Caption: General workflow for the discovery and development of benzothiophene-based drugs.

Caption: Mechanism of action of Zileuton in the leukotriene synthesis pathway.

Future Directions

The benzothiophene scaffold continues to be a fertile ground for drug discovery. Current research is exploring novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as molecular docking and virtual screening, is accelerating the identification of new lead compounds.[12] Furthermore, the development of innovative synthetic methodologies is enabling the creation of more complex and diverse benzothiophene libraries for high-throughput screening. The rich history and proven therapeutic value of benzothiophene derivatives ensure that this remarkable heterocyclic system will remain a key player in the future of medicinal chemistry.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sertaconazole - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 7. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 11. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 14. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. What is Zileuton used for? [synapse.patsnap.com]

- 19. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

5-Amino-1-benzothiophene-2-carboxylic Acid: A Core Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen and sulfur-containing scaffolds being of particular interest due to their diverse biological activities.[1][2] Among these, the benzothiophene ring system, an aromatic structure consisting of a benzene ring fused to a thiophene ring, is a "privileged" scaffold in medicinal chemistry.[1][3] Derivatives of benzothiophene are found in numerous approved drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[3][4]

This guide focuses on a specific, highly functionalized derivative: 5-Amino-1-benzothiophene-2-carboxylic acid . The presence of three key functional groups—the benzothiophene core, a primary amine, and a carboxylic acid—makes this molecule an exceptionally versatile building block. The amine and carboxylic acid moieties serve as convenient handles for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutic agents, with a focus on its application in creating potent kinase inhibitors and other bioactive molecules.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis and drug design. These properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 98589-46-9 | [5][6] |

| Molecular Formula | C₉H₇NO₂S | [5][6] |

| Molecular Weight | 193.22 g/mol | [5][6] |

| Appearance | (Typically a solid) | - |

| Hydrochloride Salt MW | 229.68 g/mol |[7] |

Table 2: ¹H NMR Spectroscopic Data for Methyl 5-amino-1-benzothiophene-2-carboxylate Note: Data is for the methyl ester derivative in CDCl₃, as detailed information for the free acid is not readily available in the cited literature.

| Parameter | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| D(A) | 7.84 | J(A,D) = 0.60 | H-3 (thiophene ring) |

| D(B) | 7.08 | J(B,C) = 2.4, J(B,D) = 0.60 | H-4 (benzene ring) |

| D(C) | 6.87 | J(C,D) = 8.8 | H-6 (benzene ring) |

| D(D) | 7.59 | - | H-7 (benzene ring) |

| D(E) | 3.89 | - | -OCH₃ (methyl ester) |

| D(F) | 3.61 | - | -NH₂ (amino group) |

Source: CADDY, B. ET AL. AUST. J. CHEM. 21, 1853 (1968), as cited in[8]

Synthesis of the Core Scaffold

The synthesis of functionalized benzothiophenes can be achieved through various routes. While a specific, detailed protocol for this compound is not outlined in a single source, a plausible and efficient pathway can be constructed based on established methodologies for related aminothiophene and benzothiophene derivatives.[9][10] A common strategy involves the construction of a substituted thiophene ring followed by annulation of the benzene ring, or the functionalization of a pre-existing benzothiophene core. A generalized workflow often involves cyclization, nitration, and subsequent reduction.

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a representative method adapted from general procedures for the synthesis of related compounds.[10]

Step 1: Nitration of a Benzothiophene-2-carboxylic acid ester

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of a suitable benzothiophene-2-carboxylic acid ester (e.g., methyl ester) in concentrated sulfuric acid to the nitrating mixture, ensuring the temperature is maintained below 10 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, causing the 5-nitrobenzothiophene-2-carboxylic acid ester to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

Suspend the 5-nitrobenzothiophene-2-carboxylic acid ester in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

-

If using SnCl₂/HCl, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., concentrated NaOH or NaHCO₃ solution) to precipitate the 5-aminobenzothiophene-2-carboxylic acid ester.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Ester

-

Dissolve the 5-aminobenzothiophene-2-carboxylic acid ester in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 equivalents), and heat the mixture to reflux for 2-4 hours.[10]

-

Monitor the reaction by TLC until all the starting ester is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted starting material.[10]

-

Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~4-5 to precipitate the final product, this compound.[10]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a scaffold for generating libraries of diverse compounds for biological screening.[3][4] The amine group can be readily acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted to amides, esters, or other bioisosteres. This versatility has led to the discovery of derivatives with a wide range of therapeutic activities.

Case Study 1: Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Elevated levels of branched-chain amino acids (BCAAs) are linked to metabolic diseases. The catabolism of BCAAs is regulated by the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is in turn negatively regulated by phosphorylation via BCKDC kinase (BDK).[11] Inhibiting BDK activates BCKDC, lowers BCAA concentrations, and presents a promising therapeutic strategy.

High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a derivative of the core scaffold, as a potent allosteric inhibitor of BDK.[11][12] BT2 binding leads to the dissociation of BDK from the complex, promoting its degradation and leading to sustained activation of BCKDC.[11]

Caption: Inhibition of BDK by benzothiophene derivatives.

Table 3: In Vitro Activity of Benzothiophene Carboxylate BDK Inhibitors

| Compound | Target | IC₅₀ (µM) | Comments | Reference |

|---|---|---|---|---|

| BT2 | BDK | 3.19 | Novel allosteric inhibitor identified via HTS. Excellent metabolic stability. | [11] |

| BT2F | BDK | N/A | Analog of BT2, also shown to be a BDK inhibitor. |[11] |

Case Study 2: Inhibition of D-Amino Acid Oxidase (DAO)

D-amino acid oxidase (DAO) is an enzyme that degrades D-serine, a co-agonist of NMDA receptors in the brain.[13] Reduced D-serine levels are implicated in the pathophysiology of schizophrenia, making DAO inhibitors a target for therapeutic intervention.[13] Screening efforts have identified thiophene-2-carboxylic acids as a promising scaffold for DAO inhibition.[13] The carboxylic acid group is crucial for binding to key residues (Tyr228 and Arg283) in the active site.[13] Structure-activity relationship (SAR) studies on related thiophene carboxylates show that small substituents at the 5-position can significantly enhance potency.

Table 4: DAO Inhibitory Activity of Substituted Thiophene-2-Carboxylic Acids

| Compound | Substitution | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1a | (Unsubstituted) | 7.8 | [13] |

| 1b | 5-Fluoro | < 1.0 (Potent) | [13] |

| 1c | 5-Chloro | < 1.0 (Potent) | [13] |

| 1d | 5-Bromo | < 1.0 (Potent) | [13] |

Note: This data is for the related thiophene-2-carboxylic acid scaffold, demonstrating the importance of the core structure and the potential for 5-substituted derivatives.

Case Study 3: Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[14] The benzothiophene scaffold has been explored for this purpose. By combining the benzothiophene nucleus with an acylhydrazone functional group—a modification readily accessible from the carboxylic acid moiety of the title compound—researchers have developed potent agents against multidrug-resistant Staphylococcus aureus (MRSA).[14]

Table 5: Antimicrobial Activity of Benzothiophene Acylhydrazone Derivatives

| Compound | Strain 1 (S. aureus) MIC (µg/mL) | Strain 2 (MRSA) MIC (µg/mL) | Strain 3 (Daptomycin-Resistant) MIC (µg/mL) | Reference |

|---|---|---|---|---|

| II.b | 4 | 4 | 4 | [14] |

(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide

Key Experimental Protocols: Biological Assays

Validating the biological activity of newly synthesized derivatives is a critical step in drug development. Below is a representative protocol for an in vitro cytotoxicity assay, which is often a first step in assessing potential anticancer agents.

Caption: General workflow for an MTT cytotoxicity assay.[15]

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from general methodologies described in the literature.[15]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized benzothiophene derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[15]

Conclusion

This compound is a powerful and versatile heterocyclic building block with significant potential in modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse chemical libraries. As demonstrated by its role in the development of potent kinase inhibitors and as a core structure for antimicrobial and CNS-active agents, this scaffold continues to be a focal point for medicinal chemists. The synthetic accessibility and broad spectrum of biological activities associated with its derivatives ensure that this compound will remain a valuable tool for researchers aiming to develop next-generation therapeutics.[3][4]

References

- 1. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR spectrum [chemicalbook.com]

- 9. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

A Theoretical and Computational Guide to 5-Amino-1-benzothiophene-2-carboxylic acid: Exploring its Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological applications.[1] These compounds are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] The structural versatility of the benzothiophene scaffold allows for the development of compounds with tailored therapeutic properties. This technical guide focuses on the theoretical and computational characterization of a specific derivative, 5-Amino-1-benzothiophene-2-carboxylic acid. While direct comprehensive computational studies on this particular molecule are not extensively published, this guide leverages detailed computational analyses performed on the parent molecule, 1-benzothiophene-2-carboxylic acid, to provide a foundational understanding and a predictive framework for its 5-amino counterpart.[2][3]

The addition of an amino group at the 5-position is expected to significantly modulate the electronic and physicochemical properties of the benzothiophene core, potentially enhancing its biological activity and drug-like characteristics. This guide outlines the key computational methodologies, predicted molecular and electronic properties, and potential experimental workflows for the comprehensive study of this compound, aiming to facilitate further research and its development as a potential therapeutic agent.

Molecular Structure and Numbering

The foundational step in any computational study is the definition of the molecule's structure. The diagram below illustrates the chemical structure of this compound with the standard atom numbering scheme, which is crucial for interpreting geometric and spectroscopic data.

Caption: Molecular structure of this compound.

Theoretical and Computational Methodologies

A robust computational analysis is critical for understanding the intrinsic properties of a molecule and predicting its behavior. The methodologies outlined below are based on established protocols for similar benzothiophene structures.[2][3]

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide valuable insights into its geometry, stability, and reactivity.

Typical Protocol:

-

Software: Gaussian 09 or a similar computational chemistry package.[2]

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][4]

-

Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good balance between accuracy and computational cost for this type of molecule.[2]

-

Environment: Calculations are often performed in both the gas phase and in a solvent (e.g., water or DMSO) using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a more biologically relevant environment.[4]

-

Calculations Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).

-

Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

-

Spectroscopic Properties: Prediction of NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT).[2][3]

-

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Caption: A typical workflow for the computational analysis of a drug candidate.

Predicted Molecular and Electronic Properties

The following tables summarize the predicted quantitative data for this compound. These values are extrapolated from the computational studies on the parent compound, 1-benzothiophene-2-carboxylic acid, and the known effects of an amino substituent on an aromatic system.[2]

Table 1: Predicted Geometrical Parameters (Optimized in Gas Phase)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=C (thiophene) | ~1.38 - 1.42 |

| C-S (thiophene) | ~1.75 - 1.78 | |

| C-C (benzene) | ~1.39 - 1.41 | |

| C-N (amino) | ~1.38 | |

| C-C (carboxyl) | ~1.49 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.35 | |

| **Bond Angles (°) ** | C-S-C (thiophene) | ~92.0 |

| S-C=C (thiophene) | ~111.0 - 112.0 | |

| C-C-N (benzene) | ~120.0 | |

| O=C-O (carboxyl) | ~123.0 |

Note: These are estimated values. Actual values would be determined from a full geometry optimization.

Table 2: Predicted Electronic and Quantum Chemical Parameters

| Parameter | Description | Predicted Value | Significance |

| EHOMO | Highest Occupied Molecular Orbital Energy | ~ -5.5 to -6.0 eV | Relates to electron-donating ability |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -1.5 to -2.0 eV | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 3.5 to 4.5 eV | Correlates with chemical reactivity and stability |

| Dipole Moment (μ) | Measure of molecular polarity | ~ 3.0 - 4.0 Debye | Influences solubility and intermolecular interactions |

| Ionization Potential (I) | Energy to remove an electron | ~ 5.5 to 6.0 eV | Related to EHOMO |

| Electron Affinity (A) | Energy released when an electron is added | ~ 1.5 to 2.0 eV | Related to ELUMO |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~ 1.75 to 2.25 eV | (I-A)/2 |

| Chemical Softness (S) | Reciprocal of hardness | ~ 0.22 to 0.29 eV-1 | 1/(2η) |

The presence of the electron-donating amino group is expected to raise the HOMO energy level and slightly decrease the HOMO-LUMO energy gap compared to the parent 1-benzothiophene-2-carboxylic acid, which may enhance its reactivity and potential for interaction with biological targets.

Molecular Docking and Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This is a key tool in drug discovery for predicting the binding affinity and mode of action of a drug candidate with its protein target.

Experimental Protocol for Molecular Docking:

-

Protein Target Selection: Based on the known biological activities of benzothiophenes, potential targets could include cyclooxygenase (COX) enzymes for anti-inflammatory activity, or various kinases and DNA gyrase for anticancer and antimicrobial effects, respectively.[1][5]

-

Ligand and Protein Preparation: The 3D structure of this compound is optimized as described above. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: Software such as AutoDock or MOE (Molecular Operating Environment) is used to perform the docking calculations. The active site of the protein is defined, and the software samples a large number of possible conformations of the ligand within the active site.

-

Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein's active site.

The relationship between the molecule's electronic properties and its potential biological activity can be conceptualized as follows:

Caption: The relationship between computational properties and biological activity.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. This guide has outlined a comprehensive theoretical and computational framework for its characterization. Based on the analysis of its parent compound and the electronic contributions of the amino group, it is predicted that this molecule will possess enhanced reactivity and a distinct electronic profile, making it a strong candidate for interaction with various biological targets. The detailed methodologies for DFT calculations and molecular docking provide a clear roadmap for future in silico and subsequent in vitro and in vivo studies. The quantitative data presented in the tables, while predictive, offer a solid baseline for experimental validation. Further research employing these computational strategies is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

Reactivity and chemical behavior of the amino group in "5-Amino-1-benzothiophene-2-carboxylic acid"

An In-depth Technical Guide on the Reactivity and Chemical Behavior of the Amino Group in 5-Amino-1-benzothiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile synthetic building block.[1][2] Its structure incorporates a benzothiophene core, a nucleophilic aromatic amino group at the 5-position, and a carboxylic acid group at the 2-position. The interplay between these functional groups dictates its chemical behavior. This technical guide provides an in-depth analysis of the reactivity of the 5-amino group, focusing on its participation in key organic transformations such as acylation, diazotization, and cyclization reactions. Detailed experimental protocols for these reactions are provided, and quantitative data are summarized for clarity. This document aims to serve as a comprehensive resource for scientists leveraging this molecule in complex synthetic endeavors.

Core Physicochemical Properties and Electronic Effects

The chemical reactivity of this compound is governed by the electronic properties of its constituent functional groups. The 5-amino group is a potent electron-donating group, which activates the benzothiophene ring system towards electrophilic aromatic substitution. Conversely, the 2-carboxylic acid group is electron-withdrawing, deactivating the ring. This push-pull electronic arrangement influences the molecule's overall reactivity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98589-46-9 | [1][3] |

| Molecular Formula | C₉H₇NO₂S | [3] |

| Molecular Weight | 193.22 g/mol | [3] |

| Appearance | Solid (typical) | N/A |

| Application | Organic intermediate | [1] |

Key Reactions of the 5-Amino Group

The primary amino group is a versatile nucleophile and a precursor to other important functional groups. Its key reactions include acylation, alkylation, and diazotization.

Acylation

The reaction of the 5-amino group with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amide. This transformation is fundamental for introducing a wide array of functional groups and is often used to modify the biological activity or physical properties of the parent molecule.[4] Acylation can alter properties like solubility, stability, and receptor binding affinity.

Caption: General workflow for the acylation of the 5-amino group.

Diazotization and Azo Coupling

As a primary aromatic amine, the 5-amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C).[5][6] The resulting diazonium salt is a highly versatile intermediate. It can be subsequently reacted with electron-rich coupling components, such as activated anilines or phenols, to form brightly colored azo compounds, which are significant in dye chemistry.[5]

Caption: Two-stage process of diazotization and subsequent azo coupling.

Intramolecular Cyclization (Lactamization)

The presence of both an amino and a carboxylic acid group within the same molecule allows for the possibility of an intramolecular cyclization to form a tricyclic lactam (a cyclic amide). This reaction typically does not proceed spontaneously but can be induced by activating the carboxylic acid group. Common activating agents include peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or by converting the carboxylic acid to a more reactive species like an acid chloride.[7][8] Such cyclizations are a powerful strategy for creating rigid, conformationally constrained molecules, a desirable feature in drug design.[9]

Caption: Logical workflow for intramolecular lactam formation.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 3.1: General Procedure for Diazotization

This protocol is adapted from methodologies for similar aminothiophene derivatives.[5]

-

Preparation of Nitrosylsulfuric Acid: In a flask maintained at 0-5°C in an ice-salt bath, slowly add sodium nitrite (1.0 eq.) to concentrated sulfuric acid with constant stirring. Ensure the temperature is maintained below 10°C.

-

Dissolution of Amine: In a separate beaker, dissolve this compound (1.0 eq.) in a suitable acidic solvent (e.g., a mixture of acetic and propionic acid). Cool the solution to 0-5°C.

-

Diazotization: Slowly add the pre-prepared, cold nitrosylsulfuric acid to the amine solution. The temperature must not exceed 5°C.

-

Reaction Monitoring: Stir the resulting mixture vigorously for 1-2 hours at 0-5°C. The formation of the diazonium salt is considered complete when a sample of the reaction mixture gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid).

-

Usage: The resulting cold diazonium salt solution should be used immediately in a subsequent coupling reaction without isolation.

Protocol 3.2: General Procedure for Azo Coupling

This protocol is a continuation of the diazotization procedure.[5]

-

Preparation of Coupling Component: Dissolve the coupling component (e.g., N,N-dimethylaniline, 1.0 eq.) in a suitable solvent such as acetic acid. Cool the solution to 0-5°C in an ice bath.

-

Coupling Reaction: Add the cold diazonium salt solution (from Protocol 3.1) dropwise to the coupling component solution over 30-40 minutes with vigorous stirring. Maintain the temperature below 5°C.

-

Completion: Continue stirring the mixture for an additional 2-3 hours at 0-5°C.

-

Workup: Adjust the pH of the solution to 4-5 by the slow addition of a 10% sodium acetate solution to precipitate the azo dye product.

-

Isolation: Collect the solid product by filtration, wash with water, and dry under a vacuum.

Protocol 3.3: General Procedure for Intramolecular Lactamization

This protocol is based on standard amide bond formation techniques.[7]

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation: Add a peptide coupling reagent (e.g., HBTU, 1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2-3 eq.).

-

Reaction: Stir the reaction mixture at room temperature. The reaction should be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography or recrystallization to obtain the pure tricyclic lactam.

Conclusion

The 5-amino group of this compound is a key functional handle that enables a diverse range of chemical transformations. Its nucleophilic character allows for straightforward acylation, while its ability to form a diazonium salt opens pathways to azo compounds and other derivatives. Furthermore, its strategic position relative to the 2-carboxylic acid group presents an opportunity for intramolecular cyclization to generate complex, rigid scaffolds. A thorough understanding of these reactive pathways is crucial for researchers aiming to utilize this versatile building block in the fields of drug discovery and materials science.

References

- 1. This compound, CasNo.98589-46-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. scbt.com [scbt.com]

- 4. Influence of acylation of a Peptide corresponding to the amino-terminal region of endothelial nitric oxide synthase on the interaction with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-Amino-1-benzothiophene-2-carboxylic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Amino-1-benzothiophene-2-carboxylic acid, a molecule of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles of physical and medicinal chemistry to predict its behavior. Furthermore, it outlines detailed experimental protocols for rigorously determining its solubility and stability profiles, equipping researchers with the necessary methodologies to characterize this compound for drug development purposes.

Predicted Physicochemical Properties

This compound possesses three key functional groups that will govern its solubility and stability: an aromatic primary amine, a carboxylic acid, and a benzothiophene bicyclic ring system.

-

Amphoteric Nature: The presence of both a basic amino group and an acidic carboxylic acid group makes this molecule amphoteric. This means its net charge and, consequently, its aqueous solubility will be highly dependent on the pH of the solution.

-

Isoelectric Point (pI): At a specific pH, its isoelectric point, the molecule will exist predominantly as a zwitterion with no net charge, leading to its lowest aqueous solubility.

-

Solubility Profile: In acidic solutions (pH < pI), the amino group will be protonated (–NH3+), increasing its polarity and solubility in aqueous media. Conversely, in alkaline solutions (pH > pI), the carboxylic acid group will be deprotonated (–COO-), also leading to increased aqueous solubility.

-

Organic Solvent Solubility: The benzothiophene core is relatively non-polar and hydrophobic. Therefore, the compound is expected to exhibit some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and potentially in polar protic solvents like alcohols, especially with heating. The presence of water in organic solvents may enhance the solubility of this carboxylic acid.[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Potential Degradation Pathways:

-

Oxidation: The primary amine and the electron-rich benzothiophene ring are susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions could lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the thiophene ring.

-

Hydrolysis: While the amide bond is not present, hydrolysis of other functional groups under extreme pH and temperature conditions could occur, although this is generally less common for the core structure.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to dimerization, oxidation, or cleavage of the molecule.

-